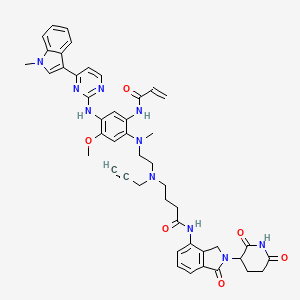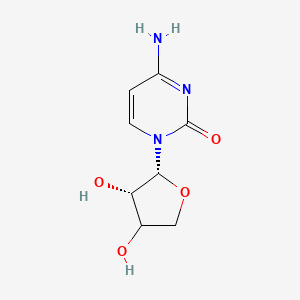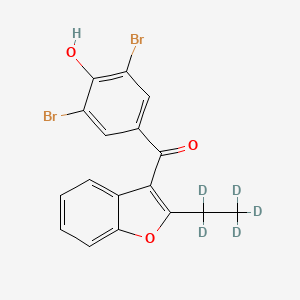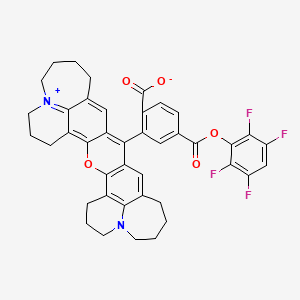
c-Met-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Met-IN-12 is a potent and selective type II inhibitor of the c-Met kinase, which is also known as the hepatocyte growth factor receptor. This compound has shown significant potential in inhibiting the c-Met kinase activity, making it a promising candidate for cancer therapy. The c-Met kinase plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-12 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
c-Met-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The reaction conditions are carefully controlled to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting c-Met kinase activity and their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
c-Met-IN-12 has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool for studying the c-Met kinase and its role in cellular signaling pathways.
Biology: It is used to investigate the biological functions of c-Met in cell proliferation, survival, and motility.
Medicine: It has shown promise as a therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
Wirkmechanismus
c-Met-IN-12 exerts its effects by binding to the c-Met kinase and inhibiting its activity. The binding of this compound prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. This inhibition disrupts the cellular processes that are essential for tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of the c-Met kinase, where it forms stable interactions that block kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cabozantinib: Another c-Met inhibitor that has been approved for the treatment of certain cancers. It also targets other kinases, including VEGFR and RET.
Crizotinib: A c-Met inhibitor that is used for treating non-small cell lung cancer.
Uniqueness of c-Met-IN-12
This compound is unique in its high selectivity for the c-Met kinase, which reduces the likelihood of off-target effects and associated toxicities. Its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as a targeted cancer therapy .
Eigenschaften
Molekularformel |
C34H29FN4O4 |
|---|---|
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-1-methyl-3-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38) |
InChI-Schlüssel |
XSKIQQGAWQLRPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)










